N-(4-chlorophenyl)-1-methylsulfonylpiperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-20(18,19)16-8-6-10(7-9-16)13(17)15-12-4-2-11(14)3-5-12/h2-5,10H,6-9H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVCEBBMABROJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901333053 | |
| Record name | N-(4-chlorophenyl)-1-methylsulfonylpiperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901333053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204653 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
693233-91-9 | |
| Record name | N-(4-chlorophenyl)-1-methylsulfonylpiperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901333053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-methylsulfonylpiperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 4-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 4-chlorophenyl group. This can be achieved through a nucleophilic aromatic substitution reaction.
Addition of the Methylsulfonyl Group: The methylsulfonyl group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the piperidine derivative.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: This method allows for the continuous production of the compound, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-1-methylsulfonylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has highlighted the potential of N-(4-chlorophenyl)-1-methylsulfonylpiperidine-4-carboxamide as an anticancer agent. In vitro studies have demonstrated its efficacy against several cancer cell lines, including colon and breast cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest, particularly at the G1 phase, thereby inhibiting cancer cell proliferation .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly against acetylcholinesterase and urease. These activities suggest potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's and urinary tract infections. The sulfonamide moiety is crucial for enhancing enzyme inhibition compared to non-sulfonamide derivatives.
Pharmacological Studies
Cellular Uptake Mechanism
Studies on the cellular pharmacology of related compounds indicate that this compound may enter cells via a non-saturable energy-independent process, suggesting passive diffusion as a primary mechanism of uptake. This characteristic can enhance the compound's bioavailability and efficacy in therapeutic applications .
Synergistic Effects with Chemotherapeutics
In vivo studies have demonstrated that when combined with traditional chemotherapeutics such as cisplatin, this compound exhibits synergistic effects, significantly improving overall antitumor efficacy in xenograft models.
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses significant activity against various bacterial strains, which could be beneficial in developing new antibiotics or antimicrobial agents.
Table 1: Summary of Biological Activities
Table 2: Case Studies on Anticancer Efficacy
| Study | Model Used | Findings | Reference |
|---|---|---|---|
| In Vivo Tumor Models | A549 lung cancer cells | Significant reduction in tumor volume | |
| Combination Therapy | Cisplatin + Compound | Enhanced overall antitumor efficacy |
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-methylsulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Crystallographic Comparisons
N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide
- Structure : The piperidine ring adopts a chair conformation, with the carboxamide group bonded to the 4-chlorophenyl moiety. The nitrogen atom exhibits near-pyramidal geometry (bond angle sum: 357.5°) .
- Crystallography: Monoclinic (P21/c), with unit cell parameters a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å, β = 95.36°, and Z = 3. Molecules form C(4) chains via N–H···O hydrogen bonds along the [010] direction .
- Key Difference : Lacks the methylsulfonyl group present in the target compound, which may reduce polarity and hydrogen-bonding capacity .
N-[2-(2,4-Dichlorophenyl)ethyl]-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide (CAS 903852-45-9)
- Structure : Features a 4-fluorophenylsulfonyl group and a 2,4-dichlorophenyl ethyl substituent.
- The dichlorophenyl group may increase lipophilicity .
N-[4-(Acetylamino)phenyl]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide (CAS 516453-56-8)
- Structure: Contains a 4-methylphenylsulfonyl group and an acetylamino substituent on the phenyl ring.
Table 1: Structural and Physicochemical Comparison
AZD5363 (Akt Inhibitor)
- Structure: 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide.
- AZD5363 shows high selectivity for Akt kinases over ROCK, with favorable DMPK properties and in vivo tumor growth inhibition .
- Comparison : Unlike the target compound, AZD5363 incorporates a pyrrolopyrimidine group, which is critical for ATP-competitive kinase inhibition .
Research Findings and Implications
- Pharmacological Gaps : While AZD5363 highlights the scaffold’s drugability, the target compound’s methylsulfonyl group may confer unique selectivity or toxicity profiles requiring further study .
- Synthetic Challenges : Introduction of the methylsulfonyl group may require stringent reaction conditions to avoid oxidation or desulfonation side reactions .
Biological Activity
N-(4-chlorophenyl)-1-methylsulfonylpiperidine-4-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a chlorophenyl group and a methylsulfonyl moiety. The presence of these functional groups is believed to influence its pharmacological properties significantly.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic processes, which may lead to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Modulation : It interacts with specific receptors, potentially altering signaling pathways that contribute to its biological effects.
Biological Activity Overview
The compound exhibits a range of biological activities, which can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Demonstrated cytotoxic effects against various cancer cell lines. |
| Antimicrobial | Exhibits moderate antibacterial activity against pathogens such as Salmonella typhi. |
| Anti-inflammatory | Shown to reduce inflammation in preclinical models. |
| Enzyme Inhibition | Effective as an acetylcholinesterase inhibitor, which may have implications for neurodegenerative diseases. |
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity. The mechanism was linked to apoptosis induction through the modulation of apoptotic markers .
- Antimicrobial Properties : Research indicated that this compound showed inhibitory effects on bacterial strains such as Bacillus subtilis and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showing effectiveness comparable to standard antibiotics .
- Enzyme Inhibition Studies : The compound was evaluated for its ability to inhibit acetylcholinesterase (AChE), with results suggesting a promising profile for treating conditions like Alzheimer's disease. The binding affinity was assessed using docking studies, highlighting interactions with the active site of AChE .
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound | Biological Activity | Notes |
|---|---|---|
| N-(3-methoxyphenyl)-1-methylsulfonylpiperidine-4-carboxamide | Moderate anticancer activity | Lacks the chlorophenyl group which may affect potency. |
| N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | Potent antiviral activity against HAdV | Different mechanism targeting viral replication processes. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(4-chlorophenyl)-1-methylsulfonylpiperidine-4-carboxamide with high purity?
- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the piperidine core followed by sulfonylation and carboxamide coupling. Key steps include:
- Optimizing solvent systems : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for sulfonylation.
- Catalyst selection : Use palladium catalysts for coupling reactions or acid/base catalysts for amide bond formation.
- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization using ethanol/water mixtures to achieve >95% purity .
- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase).
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Techniques :
- Single-crystal X-ray diffraction : Resolve the crystal structure to confirm bond angles, chair conformation of the piperidine ring, and hydrogen-bonding networks (e.g., N–H⋯O interactions) .
- NMR spectroscopy : Assign peaks for the methylsulfonyl group (δ ~3.0 ppm for CH3), chlorophenyl protons (δ ~7.3 ppm), and carboxamide NH (δ ~8.1 ppm).
- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+: ~327.8 g/mol).
Q. Which analytical techniques are critical for assessing the compound’s stability under various conditions?
- Stability assays :
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (e.g., >200°C indicates thermal stability).
- Hygroscopicity testing : Expose the compound to 75% relative humidity; monitor mass changes over 72 hours.
- Photostability : Use UV-Vis spectroscopy to track degradation under UV light (λ = 254 nm).
- Degradation products : Identify via LC-MS/MS and compare with synthetic standards.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological activity?
- Key modifications :
- Piperidine ring substitution : Introduce methyl or methoxy groups at position 4 to enhance target binding.
- Sulfonamide group replacement : Test trifluoromethanesulfonyl or tosyl groups to modulate lipophilicity.
- Biological assays :
- Kinase inhibition screening : Use TR-FRET assays against Akt isoforms (e.g., AZD5363 analogs show IC50 < 100 nM) .
- Cellular uptake : Measure intracellular concentrations via LC-MS in cancer cell lines (e.g., MCF-7).
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Troubleshooting approaches :
- Pharmacokinetic profiling : Assess bioavailability (oral vs. intravenous administration) and plasma protein binding (equilibrium dialysis).
- Metabolite identification : Use liver microsomes (human/rodent) to detect inactive or toxic metabolites via UPLC-QTOF.
- In vivo models :
- Xenograft studies : Compare tumor growth inhibition in immunodeficient mice with in vitro IC50 values.
- Tissue distribution : Quantify compound levels in target organs (e.g., brain, liver) using radiolabeled analogs.
Q. What computational approaches predict the compound’s interaction with biological targets like kinases?
- Molecular docking :
- Software : Use AutoDock Vina or Schrödinger Glide to dock the compound into Akt1’s ATP-binding pocket (PDB: 3O96).
- Scoring : Prioritize poses with hydrogen bonds to Glu234 and hydrophobic interactions with Phe442.
- Molecular dynamics (MD) simulations :
- Protocol : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).
- Free energy calculations : Compute binding affinity via MM-PBSA (ΔG < -8 kcal/mol indicates strong binding).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
